Oxidative Coupling Polymerization: 4-Bromo-2,6-dimethylphenol vs. 4-Chloro-2,6-dimethylphenol Polymerization Behavior
In oxidative coupling polymerization, BDMP and CDMP both undergo polymerization to poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) via cupric ion-mediated coupling [1]. Silver 4-bromo-2,6-dimethylphenolate decomposed to yield PPO with molecular weight of 1800–2200 g/mol, possessing one halogen and one hydroxyl per polymer chain, whereas the chloro analog under identical conditions produced polymer with distinct end-group and molecular weight characteristics [1]. The polymerization proceeds via stoichiometric consumption of cupric ions for the 4-halo monomers, a requirement that differs fundamentally from catalytic oxidative polymerization of non-halogenated DMP [1].
| Evidence Dimension | Polymer molecular weight from silver salt decomposition |
|---|---|
| Target Compound Data | 1800–2200 g/mol (PPO from silver 4-bromo-2,6-dimethylphenolate) |
| Comparator Or Baseline | 4-Chloro-2,6-dimethylphenol: Molecular weight and end-group distribution differ; polymer from silver 4-chloro-2,6-dimethylphenolate yields PPO with distinct halogen/hydroxyl stoichiometry |
| Quantified Difference | BDMP-derived PPO: 1800–2200 g/mol; CDMP-derived PPO: comparable range but distinct end-group profile (exact numeric difference not reported in accessible abstract) |
| Conditions | Silver phenolate decomposition; cupric ion-mediated oxidative coupling in pyridine-containing medium |
Why This Matters
Procurement decisions for PPO precursor applications must account for end-group functionality differences that influence subsequent copolymerization or functionalization steps.
- [1] Blanchard, H. S., Finkbeiner, H. L., Russell, G. A. (1962). Polymerization by oxidative coupling. IV. Polymerization of 4-bromo- and 4-chloro-2,6-dimethylphenol and preparation and decomposition of the silver and copper salts of certain other phenols. Journal of Polymer Science, 58(166), 469-488. View Source
